3-Methyl-3-azaspiro[5.5]undecan-9-ol
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Overview
Description
3-Methyl-3-azaspiro[5.5]undecan-9-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural novelty .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-ol typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-Methyl-3-azaspiro[5.5]undecan-9-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins and enzymes.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the survival of the bacterium. The compound binds to the protein, disrupting its function and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but includes an oxygen atom in the ring.
3-Azaspiro[5.5]undecan-9-one: This derivative has a ketone group instead of an alcohol group.
Uniqueness
3-Methyl-3-azaspiro[5.5]undecan-9-ol is unique due to its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-9-ol |
InChI |
InChI=1S/C11H21NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h10,13H,2-9H2,1H3 |
InChI Key |
YIKYGSKKSZGAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(CC2)O)CC1 |
Origin of Product |
United States |
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